molecular formula C26H30N4O5 B3396201 ethyl 6-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1010259-15-0

ethyl 6-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3396201
CAS No.: 1010259-15-0
M. Wt: 478.5 g/mol
InChI Key: DNCJDTJFPHLXOO-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine derivative featuring a 1,3-benzodioxole-substituted piperazine moiety and an ethyl carboxylate ester group. Its core structure comprises a six-membered tetrahydropyrimidine ring with:

  • Position 4: A phenyl substituent.
  • Position 2: A ketone group (2-oxo).
  • Position 6: A methylene-linked piperazine ring, further substituted at the 4-position of piperazine with a 1,3-benzodioxol-5-ylmethyl group.
  • Position 5: An ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5/c1-2-33-25(31)23-20(27-26(32)28-24(23)19-6-4-3-5-7-19)16-30-12-10-29(11-13-30)15-18-8-9-21-22(14-18)35-17-34-21/h3-9,14,24H,2,10-13,15-17H2,1H3,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCJDTJFPHLXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents at key positions (Table 1). Below is a detailed comparison:

Table 1: Structural and Functional Group Comparisons

Compound Name Position 4 Substituent Position 2 Group Position 6 Substituent Additional Features Reference
Target Compound Phenyl Oxo Piperazine-(1,3-benzodioxol-5-yl)methyl Ethyl carboxylate
Ethyl 4-(1,3-Benzodioxol-5-yl)-6-Methyl-2-Sulfanylidene-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate 1,3-Benzodioxol-5-yl Thione (S=) Methyl Thione enhances electrophilicity
Ethyl 4-(5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Pyrazole-chloro-phenyl Oxo Methyl Chlorine increases steric bulk
Ethyl 6-Methyl-3-(2-Methylprop-1-Enyl)-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Phenyl Oxo 2-Methylprop-1-enyl Allyl group may alter conformational flexibility
Ethyl 4-(1,3-Diphenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Diphenylpyrazole Thione (S=) Methyl Dual phenyl groups enhance aromatic interactions

Key Structural and Functional Differences

Position 4 Substituents :

  • The target compound’s phenyl group contrasts with analogs featuring 1,3-benzodioxol-5-yl (electron-rich aromatic) or pyrazole-chloro-phenyl (halogenated heterocyclic) groups. Phenyl substituents are common in kinase inhibitors, while halogenated groups may improve metabolic stability .

Position 2 Modifications :

  • The 2-oxo group in the target compound is replaced by 2-thione in analogs (e.g., ). Thione derivatives often exhibit altered binding affinities due to increased sulfur-mediated interactions (e.g., metal coordination) .

Position 6 Side Chains: The piperazine-1,3-benzodioxole side chain in the target compound is unique. Piperazine derivatives are known to enhance solubility and target engagement in CNS-active compounds, while methyl or allyl groups (e.g., ) may reduce steric hindrance.

Bioactivity and Pharmacological Implications

  • Antimicrobial Activity: Pyrimidinones with phenyl or halogenated substituents (e.g., ) show antibacterial properties, likely due to interference with bacterial DNA gyrase.
  • Anticancer Potential: Piperazine-containing analogs (e.g., ) demonstrate kinase inhibition, suggesting the target compound may interact with similar targets (e.g., EGFR or VEGFR).

Q & A

Q. What are the critical steps in synthesizing this compound, and how are intermediates characterized?

The synthesis involves a multi-step process with careful control of reaction parameters. Key steps include:

  • Condensation reactions to form the tetrahydropyrimidine core, followed by Mannich-type alkylation to introduce the piperazine-benzodioxole moiety.
  • Optimization of solvent systems (e.g., dichloromethane or ethanol) and temperature (typically 60–80°C) to maximize yields .
  • Characterization of intermediates via ¹H/¹³C NMR spectroscopy to confirm regioselectivity and HPLC (>95% purity thresholds) to assess purity .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry, particularly for the tetrahydropyrimidine ring and benzodioxole group .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms bond angles/lengths in solid-state structures (e.g., piperazine-methyl linkage) .

Advanced Research Questions

Q. How can reaction yields be optimized when conflicting data arise from varying solvent systems or catalysts?

  • Systematic solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in alkylation steps, while protic solvents (e.g., ethanol) improve solubility of intermediates .
  • Catalyst selection : Palladium or copper catalysts improve coupling efficiency in heterocyclic functionalization .
  • Real-time monitoring : Use thin-layer chromatography (TLC) or in-situ NMR to track reaction progress and identify side products .
  • Thermal analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions that may affect yield .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

  • Target-specific assays : Conduct kinase inhibition assays (e.g., ADP-Glo™) and GPCR binding studies (radioligand displacement) to differentiate mechanisms .
  • Molecular docking : Compare binding poses of the compound’s benzodioxole and piperazine groups with protein active sites (e.g., using AutoDock Vina) .
  • Dose-response profiling : Establish IC₅₀/EC₅₀ values across multiple cell lines to assess potency variability .

Q. How can researchers validate the thermal stability of this compound for long-term storage or formulation studies?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C indicates suitability for room-temperature storage) .
  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks, with HPLC monitoring for degradation products .

Methodological Challenges and Solutions

Q. What experimental designs mitigate regioselectivity issues during functionalization of the tetrahydropyrimidine ring?

  • Protecting group strategies : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to direct alkylation/arylation .
  • Computational modeling : DFT calculations predict electrophilic/nucleophilic regions on the ring to guide synthetic routes .

Q. How are synthetic byproducts or diastereomers identified and purified?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns and hexane/isopropanol gradients .
  • Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to isolate the desired diastereomer .

Pharmacological and Mechanistic Inquiry

Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?

  • NF-κB luciferase reporter assays : Quantify inhibition of inflammatory signaling in RAW 264.7 macrophages .
  • Cytokine profiling : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated monocytes .

Q. How can researchers assess the compound’s blood-brain barrier (BBB) permeability for CNS-targeted applications?

  • PAMPA-BBB assay : Predicts passive diffusion using artificial lipid membranes .
  • In situ perfusion : Measure brain uptake in rodent models via LC-MS/MS quantification .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in biological activity data between academic labs?

  • Standardized protocols : Adopt consensus assay conditions (e.g., ATP concentration in kinase assays) .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase studies) to calibrate inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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